molecular formula C22H21BO2 B1312011 4,4,5,5-Tetramethyl-2-(pyren-1-YL)-1,3,2-dioxaborolane CAS No. 349666-24-6

4,4,5,5-Tetramethyl-2-(pyren-1-YL)-1,3,2-dioxaborolane

Cat. No. B1312011
M. Wt: 328.2 g/mol
InChI Key: PHBXSUBZBOVYKO-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(pyren-1-YL)-1,3,2-dioxaborolane is a chemical compound with the molecular formula C22H21BO2 . It has a molecular weight of 328.2 g/mol . The IUPAC name for this compound is 4,4,5,5-tetramethyl-2-pyren-1-yl-1,3,2-dioxaborolane .


Synthesis Analysis

The synthesis of related compounds has been described in the literature . A mixture of 4,4,5,5-tetramethyl-2-(pyren-1-yl)-1,3,2-dioxaborolane, bromobenzaldehyde, and K2CO3 was used in the synthesis of 2-(3-(pyren-1-yl)phenyl)benzo[d]thiazole .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrene moiety attached to a 1,3,2-dioxaborolane ring via a carbon-boron bond . The 1,3,2-dioxaborolane ring is substituted with two methyl groups at the 4 and 5 positions .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 328.2 g/mol . It has no hydrogen bond donors and two hydrogen bond acceptors .

Scientific Research Applications

1. White-Light Emission

  • Methods of Application : TPE-Pys are synthesized by a Pd-catalyzed coupling reaction of a boronic acid or pinacol ester of pyrene and tetraphenylethylene (TPE) derivatives .
  • Results : The results showed that due to the weak electronic interaction of pyrene and its chromophoric units at the 2,7-positions and the constraint of the rotation of the TPE unit at the 1-position of pyrene, each component can exhibit its own emission color . The combination of appropriate colors gives rise to white-light emission .

2. Efficient Electrocatalysts for Oxygen Reduction Reaction

  • Application Summary : This compound is used in the synthesis of Co(II) Metal-Organic Frameworks (MOFs) based on 2,4,6-tris(4-pyridyl)-1,3,5-triazine and polycarboxylic acid ligands. These MOFs can be used as efficient electrocatalysts for oxygen reduction reactions .
  • Methods of Application : Different aromatic polycarboxylic acids are employed as auxiliary ligands to give rise to structural diversities in Co(II)-tpt (tpt = 2,4,6-tris(4-pyridyl)-1,3,5-triazine) frameworks .
  • Results : The synthesized CoMOF derived carbon materials exhibit greater limiting current density than that of a Pt/C catalyst .

properties

IUPAC Name

4,4,5,5-tetramethyl-2-pyren-1-yl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BO2/c1-21(2)22(3,4)25-23(24-21)18-13-11-16-9-8-14-6-5-7-15-10-12-17(18)20(16)19(14)15/h5-13H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHBXSUBZBOVYKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC4=CC=CC5=C4C3=C(C=C2)C=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20454445
Record name 4,4,5,5-TETRAMETHYL-2-(PYREN-1-YL)-1,3,2-DIOXABOROLANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5-Tetramethyl-2-(pyren-1-YL)-1,3,2-dioxaborolane

CAS RN

349666-24-6
Record name 4,4,5,5-TETRAMETHYL-2-(PYREN-1-YL)-1,3,2-DIOXABOROLANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
M Bolognesi, S Moschetto, M Trapani… - … applied materials & …, 2019 - ACS Publications
We studied the chemical–physical nature of interactions involved in the formation of adducts of two-dimensional black phosphorus (2D BP) with organoboron derivatives of a conjugated …
Number of citations: 40 pubs.acs.org
T Zhang, J Ye, A Luo, D Liu - Optical Materials, 2020 - Elsevier
A new deep blue fluorescent material based on carbazole-pyrene hybrid, namely PyEtCz, was synthesized by palladium catalyzed C–C Suzuki coupling reaction, and structurally …
Number of citations: 13 www.sciencedirect.com
M Liu, Y Chen, B Zhu, Y Han, W Huang, C Du… - Chinese Journal of …, 2012 - Springer
Two kinds of polyfluorenes bearing two lateral pyrene terminated alkyl chains and two alkyl chains per repeating unit were synthesized by Suzuki polycondensation and used to …
Number of citations: 9 link.springer.com
F Liu, LH Xie, C Tang, J Liang, QQ Chen, B Peng… - Organic …, 2009 - ACS Publications
Conventional o-halobiaryl and one-pot tandem protocols have been developed to synthesize naphthalene- and pyrene-containing spirofluorenes. Two pyrene substituents were …
Number of citations: 101 pubs.acs.org
VV Diev, CW Schlenker, K Hanson… - The Journal of …, 2012 - ACS Publications
A systematic study of the preparation of porphyrins with extended conjugation by meso,β-fusion with polycyclic aromatic hydrocarbons (PAHs) is reported. The meso-positions of 5,15-…
Number of citations: 86 pubs.acs.org
KG Harsha, E Appalanaidu, NR Chereddy… - Sensors and Actuators B …, 2018 - Elsevier
A novel pyrene tethered imidazole derivative 6-(Pyren-1-yl)-2-(1,4,5-triphenyl-1H-imidazol-2-yl)quinoline (PTIQ) is synthesized and its applicability in the selective detection of Hg 2+ …
Number of citations: 21 www.sciencedirect.com
X Feng, C Qi, HT Feng, Z Zhao, HHY Sung… - Chemical …, 2018 - pubs.rsc.org
This article presents a new strategy to achieve white-light emission from single tetraphenylethylene-substituted pyrenes (TPE-Pys) with aggregation-induced emission (AIE) …
Number of citations: 123 pubs.rsc.org
W Xu, J Yi, WY Lai, L Zhao, Q Zhang… - Advanced Functional …, 2015 - Wiley Online Library
A family of trigonal starburst conjugated molecules (TrFPy, TrFPy, and TrF2Py) composed of a truxene core and pyrene cappers with various bridge lengths is synthesized and …
Number of citations: 54 onlinelibrary.wiley.com
G Umasankar, MR Busireddy, B Kotamarthi… - 2020 - nopr.niscpr.res.in
Three new terpyridine appended pyrene derivatives (Pyr-Tp, Pyr-Ph-Tp, and Pyr-Bp-Tp) have been synthesized by condensation and Suzuki-Miyaura reaction. The photo-physical, …
Number of citations: 4 nopr.niscpr.res.in
M Beinhoff, W Weigel, M Jurczok… - European Journal of …, 2001 - Wiley Online Library
In this paper, the syntheses of a variety of substituted phenyl pyrenes 5a−n by Suzuki cross‐coupling and of two decoupled analogues 10 and 17 are reported. These compounds have …

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